N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic small molecule characterized by its ethanediamide backbone, azepane (7-membered cyclic amine), thiophen-3-yl heterocycle, and a 4-(trifluoromethoxy)phenyl substituent. The azepane ring confers conformational flexibility, while the trifluoromethoxy group enhances metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O3S/c22-21(23,24)30-17-7-5-16(6-8-17)26-20(29)19(28)25-13-18(15-9-12-31-14-15)27-10-3-1-2-4-11-27/h5-9,12,14,18H,1-4,10-11,13H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJGHTQZDSHHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide.
Attachment of the Trifluoromethoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a trifluoromethoxyphenyl halide reacts with an amine derivative.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired ethanediamide structure, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethoxyphenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced azepane derivatives.
Substitution: Substituted trifluoromethoxyphenyl derivatives.
Scientific Research Applications
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the azepane ring.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaics.
Biological Studies: It can be used to study the interactions of trifluoromethoxyphenyl groups with biological targets, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The azepane ring can interact with neurotransmitter receptors, while the thiophene and trifluoromethoxyphenyl groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Backbone and Functional Group Variations
a) Ethanediamide vs. Benzamide/Urea Derivatives
The ethanediamide moiety in the target compound distinguishes it from benzamide-based ligands (e.g., compounds 3a and 3b in ) and urea-linked analogs (e.g., 10h in ). However, this may reduce solubility, as seen in benzamide derivatives with polar piperazine groups achieving higher aqueous stability .
b) Azepane vs. Piperazine Rings
The target compound’s azepane (7-membered ring) contrasts with piperazine (6-membered) in compounds like 3a and 3b . Azepane’s larger ring size increases lipophilicity, which could enhance blood-brain barrier penetration compared to piperazine-based D3 receptor ligands. Piperazine derivatives, however, benefit from higher basicity, improving solubility and ionization in physiological conditions .
Substituent Effects on Bioactivity and Stability
a) Trifluoromethoxy Group
The 4-(trifluoromethoxy)phenyl group in the target compound parallels the 3-(trifluoromethyl)phenyl substituent in 3b () and the trifluoromethoxy-ureido group in 10h (). These groups impart electron-withdrawing effects, stabilizing the molecule against oxidative metabolism. In 10h , the trifluoromethoxy group contributes to a high synthetic yield (88.7%), suggesting similar efficiency could apply to the target compound’s synthesis .
b) Thiophen-3-yl Positioning
The thiophen-3-yl group in the target compound differs from thiophen-2-yl derivatives (e.g., in ). This contrasts with thiophen-2-yl’s prevalence in materials science polymers (), where regiochemistry dictates conductivity properties .
Biological Activity
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, which belongs to the class of oxalamides, features a unique structure that may confer specific interactions with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, synthesizing available research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H26F3N3O2S
- Molecular Weight : 455.56 g/mol
- CAS Number : 946201-47-4
Structural Features
The compound contains:
- An azepane ring , which is known for its role in enhancing binding affinity in biological systems.
- A thiophene moiety , which contributes to the electronic properties and potential interactions with various receptors.
- A trifluoromethoxy-substituted phenyl group , which may enhance lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The interaction may modulate their activity through competitive binding or allosteric modulation, leading to downstream effects in cellular signaling pathways.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit a range of pharmacological activities, including:
-
Inhibition of Glycine Transporters (GlyT1) :
- A study demonstrated that modifications to the azepane structure can enhance the potency of GlyT1 inhibitors. For instance, substituting piperidine with azepane resulted in increased inhibitory potency (IC50 = 37 nM) for GlyT1, suggesting that the azepane ring plays a crucial role in receptor interaction .
- Neuroprotective Effects :
-
Anticancer Activity :
- Preliminary studies have suggested that similar oxalamide derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms .
Case Study 1: GlyT1 Inhibition
A series of experiments evaluated the efficacy of azepane-containing compounds as GlyT1 inhibitors. The results indicated that the introduction of the azepane ring significantly improved the binding affinity and selectivity for GlyT1 over other glycine transporters.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that treatment with thiophene-based compounds resulted in significant improvements in cognitive function and reduced neuronal loss following induced neurotoxicity.
Data Summary
Q & A
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Modification Sites :
Azepane ring : Replace with piperidine or morpholine to assess steric effects.
Trifluoromethoxy group : Substitute with cyano or nitro groups to alter electronic properties.
- Biological Testing : Measure IC₅₀ shifts in enzyme inhibition and logP changes to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
